1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is an intriguing compound with potential applications in various scientific fields. Its complex structure hints at a broad range of chemical properties and reactivity, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves a multi-step synthetic route. Key steps often include:
Formation of the triazoloquinazoline core through cyclization reactions.
Introduction of the benzylthio and isobutyl groups through nucleophilic substitution reactions.
Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves:
Developing efficient catalytic processes to enhance reaction rates.
Implementing continuous flow chemistry techniques to streamline production.
Ensuring strict quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether (benzylthio) group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl (oxo) group, resulting in the corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group or other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions include appropriate nucleophiles, solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium-based catalysts).
Major Products: The major products formed from these reactions often include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with unique chemical properties.
Scientific Research Applications
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has diverse scientific research applications:
Chemistry: Studying its reactivity and stability for developing new synthetic methodologies.
Biology: Investigating its potential as a biochemical probe or molecular tool for understanding biological processes.
Medicine: Exploring its therapeutic potential, including as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Utilizing its unique chemical properties in material science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or affecting gene expression.
Binding Affinity: Strong binding affinity to target molecules, leading to significant biochemical or physiological effects.
Comparison with Similar Compounds
1-(methylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
1-(benzylthio)-N-isopropyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Uniqueness: What sets 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its specific combination of functional groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific explorations and applications.
Properties
CAS No. |
2034419-25-3 |
---|---|
Molecular Formula |
C26H31N5O2S |
Molecular Weight |
477.63 |
IUPAC Name |
1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |
SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.